Methods of Synthesis
The synthesis of Urdamycin E involves several key steps and specific reagents. Initially, it is derived from urdamycin A through the introduction of a thiomethyl group at the C-5 position. This transformation can be achieved using Raney nickel as a catalyst, which facilitates the reduction process necessary for adding the thiomethyl group . The hydrolysis of Urdamycin E subsequently yields urdamycinone E, indicating a pathway that allows for structural modifications through enzymatic or chemical means.
Molecular Structure
The molecular formula of Urdamycin E is , with a molecular weight of approximately 753.2734 g/mol when considering its sodium adduct in high-resolution electrospray ionization mass spectrometry (HRESIMS) analysis . The structure features multiple hydroxyl groups and a unique trisaccharide moiety, which is crucial for its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the detailed arrangement of atoms within the molecule. The strong correlations observed in NMR spectra provide insights into the spatial relationships between hydrogen atoms, confirming the stereochemistry and configuration of functional groups. For instance, specific coupling constants indicate diaxial or co-facial relationships between substituents on the sugar units .
Chemical Reactions Involving Urdamycin E
Urdamycin E participates in various chemical reactions that are significant for its biological function and potential applications. Key reactions include:
These reactions are facilitated by enzymes such as glycosyltransferases, which are integral to the biosynthetic pathways of angucycline antibiotics .
Mechanism of Action
Urdamycin E exhibits its antibiotic properties through mechanisms typical of angucycline compounds. It primarily acts by inhibiting bacterial protein synthesis, likely through interference with ribosomal function or by disrupting membrane integrity. The presence of hydroxyl groups enhances its interaction with bacterial membranes, facilitating permeation and subsequent cytotoxicity.
Studies have shown that Urdamycin E binds to specific targets within bacterial cells, leading to disruption in cell wall synthesis and ultimately causing cell death. The exact molecular interactions are still under investigation but involve complex dynamics between the compound and bacterial ribosomes or membrane components .
Physical and Chemical Properties
Urdamycin E is typically characterized as an orange powder with specific solubility properties in organic solvents. Key physical properties include:
Chemical properties include reactivity towards nucleophiles due to the presence of electrophilic centers in its structure, particularly around the sugar moieties .
Scientific Applications
Urdamycin E has several promising applications in scientific research and medicine:
Research continues to explore the potential therapeutic applications of Urdamycin E, particularly in treating infections caused by multidrug-resistant bacteria .
Urdamycin E is a secondary metabolite biosynthesized by the Gram-positive bacterium Streptomyces fradiae. This strain, specifically designated as Streptomyces fradiae TU 2717, was first isolated from soil ecosystems and has been extensively studied for its capacity to produce angucycline antibiotics [10]. The compound is naturally produced alongside other urdamycins (A–K) during the fermentation process of this actinomycete. Streptomyces fradiae belongs to the phylum Actinomycetota, a group renowned for its genetic capacity to encode complex biosynthetic pathways for structurally diverse bioactive compounds. Urdamycin E is isolated from cultured broths through solvent extraction and chromatographic purification techniques, typically manifesting as a minor component within the urdamycin complex alongside more abundant congeners like urdamycin A [3] [7].
The urdamycin family was first reported in the late 1980s during systematic screening of Streptomyces fradiae strains for novel bioactive angucyclines. Initial studies isolated and characterized urdamycins A–D, with urdamycin E identified shortly thereafter as a distinct congener bearing a tetracyclic aglycone decorated with specific deoxysugar moieties [7]. Structural investigations confirmed urdamycin E as a C-glycoside derivative of the aglycone urdamycinone C, incorporating the rare deoxysugar D-olivose. This discovery occurred amidst broader efforts to explore actinomycete metabolites for drug leads. The identification of urdamycin E provided critical evidence for the enzymatic versatility within angucycline biosynthesis, particularly regarding glycosyltransfer reactions [3] [6]. Subsequent genetic studies confirmed its production is governed by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces fradiae genome [10].
Urdamycin E belongs to the angucycline antibiotic family, a large class of bacterial polyketides characterized by a distinctive tetracyclic benz[a]anthracene quinone core structure [2]. Within this family, urdamycin E is classified as a C-glycosylated angucycline, specifically featuring a β-D-olivose sugar moiety linked via a robust carbon-carbon bond at position C-9 of the angucycline aglycone (Figure 1). This structural feature confers enhanced stability against enzymatic and acid hydrolysis compared to O-glycosides. Chemically, urdamycin E is differentiated from other urdamycins by its specific glycosylation pattern and oxidation state. For instance, it lacks the additional rhodinose sugar present in urdamycin A and possesses a hydroxyl group at C-12b instead of the carbonyl group found in rabelomycin, an early biosynthetic intermediate [10]. Its molecular formula is C~30~H~28~O~11~, reflecting the characteristic four-ring system and appended sugars common to angucyclines but with specific modifications unique to the urdamycin series [3] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0